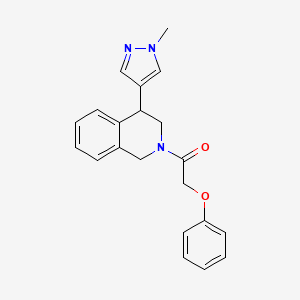

1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

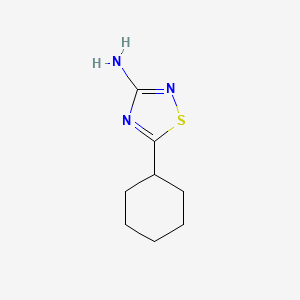

The compound "1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenoxyethanone" is a complex organic molecule that likely contains a pyrazole moiety linked to a dihydroisoquinoline structure, with additional substituents that include a phenoxyethanone group. This type of compound is of interest due to its potential biological activity and the presence of multiple heterocyclic components which are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrazoloisoquinoline derivatives has been reported in the literature. For instance, 1-hydroxypyrazolo[3,4-c]isoquinoline derivatives were prepared from 1-benzyloxypyrazole, with the pyridine ring formation occurring via cyclization of a formyl group and an amino group or an iminophosphorane group . Another study reported the synthesis of pyrazolo[3,4-c]isoquinoline derivatives through the reaction of 4-aryl-5-aminopyrazoles with aromatic aldehydes, following a Pictet-Spengler type condensation . These methods could potentially be adapted for the synthesis of the compound , with modifications to introduce the specific substituents required.

Molecular Structure Analysis

The molecular structure of pyrazoloisoquinoline derivatives has been confirmed through various techniques, including X-ray diffraction analysis. For example, the structure of a 1H-pyrazolo[3,4-c]isoquinolin-1-one derivative was elucidated using this method . The molecular structure of the compound of interest would likely be characterized using similar techniques to confirm the arrangement of the rings and the positions of the substituents.

Chemical Reactions Analysis

Pyrazoloisoquinoline derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For example, the reaction of aminopyrazoles with aldehydes can lead to different products, including the formation of intermediate azomethine derivatives that may cyclize or not, depending on the structure of the aldehyde used . The reactivity of the compound would need to be studied to determine its behavior in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloisoquinoline derivatives would depend on their specific substituents and molecular structure. These properties include solubility, melting point, boiling point, and stability, which are important for the practical use of these compounds. The compound "this compound" would need to be synthesized and then characterized to determine these properties.

Scientific Research Applications

Tubulin Polymerization Inhibition

Compounds with structural similarities have been investigated for their antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization. One study found that certain indenopyrazoles, related in structure to the query compound, exhibited promising antiproliferative activity without affecting antimicrobial and antimalarial activities. This activity was linked to their ability to inhibit microtubule formation and induce G2/M cell cycle arrest in cancer cells, suggesting potential for cancer therapy (Minegishi et al., 2015).

Synthesis and Antioxidant Activity

Another research focus involves the synthesis of quinolinone derivatives, exploring their potential as antioxidants. For instance, a study synthesized quinolinone derivatives and evaluated their efficiency as antioxidants in lubricating greases, showing a decrease in total acid number and oxygen pressure, indicative of their potential protective effects against oxidation (Hussein et al., 2016).

Antimicrobial Activity

Research on pyranoquinoline derivatives, including their synthesis and evaluation of antibacterial activity, highlights the broad applicability of these compounds in combating bacterial infections. Some synthesized compounds demonstrated moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, pointing to their potential use in developing new antibacterial agents (Asghari et al., 2014).

Synthesis and Chemical Reactions

The chemistry of isoquinoline and pyrazole derivatives, including methods for their synthesis and the exploration of their chemical reactions, is a significant area of research. Studies have developed efficient synthetic routes for these compounds, facilitating their use in further pharmacological and chemical property explorations (Fan et al., 2015).

Safety and Hazards

properties

IUPAC Name |

1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-23-12-17(11-22-23)20-14-24(13-16-7-5-6-10-19(16)20)21(25)15-26-18-8-3-2-4-9-18/h2-12,20H,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTRCFKYALCAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2532501.png)

![(2Z)-2-[4-(dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2532506.png)

![N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2532509.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)

![N-(2-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2532516.png)

![4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2532518.png)

![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)